Beta-Amyloid (1-17)
Description
Properties
Molecular Weight |
2068.2 |
|---|---|
sequence |
DAEFRHDSGYEVHHQKL |
Origin of Product |
United States |
Molecular and Structural Characterization of Beta Amyloid 1 17 and Its Contribution to Aβ Assembly
Conformational Dynamics and Structural Ensembles of Beta-Amyloid (1-17)
The N-terminal fragment Aβ(1-17) is characterized by a high degree of conformational flexibility, existing as an ensemble of structures rather than a single, rigid conformation. pnas.org This intrinsic disorder is a key feature that modulates its interactions and role in the broader context of Aβ aggregation.
Analysis of Random Coil, Alpha-Helical, and Beta-Sheet Propensities
In aqueous solution, monomeric Aβ, including the (1-17) region, predominantly exists as a random coil, with some transient helical or beta-sheet content. pnas.org Studies have shown that while residues 1-17 are largely disordered in the context of Aβ(1-42) fibrils, they exhibit structural heterogeneity. pnas.org This suggests a dynamic equilibrium between different conformational states. The Aβ monomer tends to favor an α-helical structure in membrane-like environments, while in aqueous solutions, it is mainly a random coil with minor α-helical and/or β-sheet components. pnas.org The process of aggregation is associated with a conformational conversion from random coil or α-helix to a β-sheet structure. pnas.orgpnas.org Some research indicates that during the lag phase of aggregation, before the formation of mature β-sheets, Aβ oligomers may adopt a distinct "α-sheet" structure. pnas.org
Table 1: Conformational Propensities of Aβ N-Terminal Region
| Conformation | Propensity in Monomeric State (Aqueous) | Propensity in Fibrillar State | Influencing Factors |
|---|---|---|---|
| Random Coil | High pnas.org | Disordered/Heterogeneous pnas.org | Aqueous environment |
| Alpha-Helix | Low, but can be induced pnas.orgfrontiersin.org | Generally absent, but can be transient jst.go.jp | Membrane-mimicking environments pnas.org |
| Beta-Sheet | Low pnas.org | Can form intermolecular β-sheets in fibrils nih.gov | Aggregation process, interaction with other Aβ molecules pnas.org |
| α-Sheet | Observed in toxic oligomers during lag phase pnas.org | Precedes β-sheet formation pnas.org | Oligomerization pnas.org |
Oligomerization and Fibrillization Properties of Aβ Peptides with Reference to Aβ(1-17)
The journey of Aβ from a soluble monomer to an insoluble fibril is a multi-step process involving oligomerization, nucleation, and elongation. biomolther.org The Aβ(1-17) region is a key player in these early and intermediate stages of amyloidogenesis.
Role of Beta-Amyloid (1-17) in the Nucleation and Elongation Phases of Aβ Fibril Formation
The process of Aβ fibril formation follows a nucleation-dependent pathway, characterized by a lag phase (nucleation) followed by a rapid growth phase (elongation). researchgate.net The N-terminal region is implicated in both phases. While the central hydrophobic core (residues 17-21) is critical, mutations in the polar N-terminus can significantly accelerate aggregation by increasing nucleation. elifesciences.orgbiorxiv.org This suggests that interactions involving the N-terminal domain are crucial for the formation of a stable nucleus, the rate-limiting step in fibrillogenesis. researchgate.net During elongation, the N-terminus contributes to the sequence-selective and cooperative mechanism of Aβ fibril growth. pnas.org The amyloidogenic fragment Aβ(17-21) itself can bind to fibril ends and modulate the rate of fibril formation. mdpi.com
Mechanisms of Fiber Stabilization by Aβ(1-17)
The Aβ(1-17) fragment contributes to the stability of the mature amyloid fiber. medchemexpress.com This stabilization is achieved through specific intermolecular interactions. plos.org In some fibril polymorphs, the N-terminal residues form contacts with the turn region of an adjacent Aβ molecule, effectively locking the arrangement of individual peptide stacks. plos.org Key stabilizing interactions include polar contacts involving Ser8, Ser26, Asp7, and Glu22, as well as hydrophobic contacts between residues like Arg5 and Val24. plos.org Furthermore, studies have shown that Ala2 and Phe4 are essential for stabilizing hydrophobic clusters, while salt bridges between Asp1 and Lys28, and Asp7 and Arg5, also contribute to fibril assembly. nih.gov
Impact of N-Terminal Truncations and Point Mutations within the Aβ(1-17) Region on Aβ Aggregation Kinetics
Modifications within the Aβ(1-17) region, either through truncation or point mutations, can have profound effects on the kinetics of Aβ aggregation.
N-Terminal Truncations: The removal of N-terminal residues generally alters the biophysical properties of the Aβ peptide, often leading to increased aggregation propensity and peptide stability. nih.govbmbreports.org For example, pyroglutamylated Aβ, which is truncated at position 3 (AβpE3-x), exhibits faster aggregation kinetics compared to the full-length peptide due to a loss of charge and increased hydrophobicity. nih.gov However, other studies on N-terminally truncated peptides like Aβ(11–42) and Aβ(17–42) show that while their fibril formation rate and morphology differ from full-length Aβ42, their secondary structure content can be comparable. nih.gov
Point Mutations: Single amino acid substitutions within the Aβ(1-17) region can significantly alter aggregation kinetics. Mutations that decrease the net charge or the number of charged residues in the N-terminus tend to increase the rate of nucleation. elifesciences.org Conversely, some mutations can slow down aggregation. For instance, the A2T mutation is known to modulate the kinetic and thermodynamic properties of Aβ aggregation. elifesciences.org The R5G mutation significantly delays the kinetics of amyloid fibrillation, more so than the Y10F mutation. nih.govacs.org This highlights the critical role of specific residues in governing the self-assembly process.
Table 2: Impact of Modifications in the Aβ(1-17) Region on Aggregation
| Modification Type | Example | Effect on Aggregation Kinetics | Reference |
|---|---|---|---|
| N-Terminal Truncation | AβpE3-x | Increased aggregation rate | nih.gov |
| N-Terminal Truncation | Aβ(11-42), Aβ(17-42) | Altered fibril formation rate and morphology | nih.gov |
| Point Mutation | English (H6R), Tottori (D7H) | Accelerated fibril formation | plos.org |
| Point Mutation | R5G | Significantly delayed fibrillation | nih.govacs.org |
| Point Mutation | Y10F | Minor delay in fibrillation compared to R5G | nih.govacs.org |
| Point Mutation | A2T | Modulates aggregation properties | elifesciences.org |
Interaction of Beta-Amyloid (1-17) with Biological Membranes and Their Components
Lipid Bilayer Interactions and Induced Conformational Changes
The interaction of Aβ peptides with lipid bilayers is a complex process that can induce significant conformational changes in the peptide. While Aβ peptides typically exist in a random-coil conformation in aqueous solutions, their interaction with membrane surfaces can trigger a transition to more structured forms, such as α-helices or β-sheets. frontiersin.orgpnas.org The specific conformation adopted by the peptide is influenced by the lipid composition of the bilayer. mdpi.com For instance, the presence of certain lipids can promote the formation of α-helical structures, while others may favor the adoption of a β-sheet conformation, which is a hallmark of amyloid fibrils. pnas.orgacs.org
The N-terminal region of Aβ, which includes the (1-17) fragment, plays a crucial role in these membrane interactions. Studies have shown that the N-terminal domain can bind to the membrane surface, leading to a conformational change from a random coil to an α-helix. portlandpress.com This interaction is often mediated by electrostatic attractions between the positively charged residues in the Aβ peptide and the negatively charged lipid headgroups. nih.govucl.ac.be Molecular dynamics simulations have revealed that Aβ peptides first experience strong electrostatic interactions with the lipid headgroups, which in turn facilitates subsequent hydrophobic interactions between the C-terminal portions of Aβ and the lipid tails. nih.gov This process can lead to a significant alteration in the secondary structure of the peptide. nih.gov
The transition from an α-helical or random coil state to a β-sheet conformation is a key event in the aggregation of Aβ peptides. pnas.org The membrane environment can act as a catalyst for this conformational change, providing a surface for the peptides to concentrate and interact, thereby promoting the formation of β-sheet-rich structures that can serve as seeds for fibril formation. frontiersin.org
Binding to Specific Membrane Lipids (e.g., Gangliosides GM1, Sphingomyelin (B164518), Cholesterol)
The interaction of Aβ peptides with biological membranes is not uniform and is significantly influenced by the specific lipid composition of the membrane. Certain lipids, such as ganglioside GM1, sphingomyelin, and cholesterol, have been identified as key players in mediating the binding and aggregation of Aβ.
Ganglioside GM1: Gangliosides, particularly GM1, are enriched in neuronal membranes and have been shown to be potent binding partners for Aβ. nih.gov The interaction between Aβ and GM1 is thought to be an early event in the process of amyloid plaque formation. nih.gov Studies have demonstrated that Aβ can specifically bind to GM1 clusters within the membrane, which can induce a conformational change in the peptide from a random coil to a more structured, aggregation-prone state. portlandpress.commdpi.com The binding is localized to the N-terminal region of Aβ, with residues His13 to Leu17 being particularly important for this interaction. portlandpress.com The sialic acid moiety of the GM1 headgroup is crucial for inducing this specific conformational change. portlandpress.com This interaction can lead to the formation of Aβ-GM1 complexes, which may act as seeds for further amyloid aggregation. rsc.org
Sphingomyelin: Sphingomyelin is another important lipid component of neuronal membranes that interacts with Aβ. mdpi.comnih.gov It has been shown that sphingomyelin can bind to Aβ and promote its aggregation. nih.gov The presence of sphingomyelin-rich domains in the membrane can facilitate the binding of Aβ and contribute to the initiation of the fibrillation process. mdpi.com
Cholesterol: Cholesterol is a major component of the plasma membrane and plays a significant role in modulating the interaction of Aβ with the membrane. nih.gov Cholesterol can directly bind to Aβ, and this interaction is thought to influence Aβ aggregation and toxicity. frontiersin.orgnih.gov The presence of cholesterol in the membrane can affect the binding of Aβ and its subsequent aggregation. mdpi.comnih.gov Some studies suggest that cholesterol can enhance the rate of fibril formation by accelerating the nucleation of Aβ on the membrane surface. mdpi.com Conversely, other research indicates that higher cholesterol levels might have a protective effect by increasing membrane rigidity, thereby hindering the insertion of Aβ into the bilayer and reducing its ability to disrupt membrane properties. nih.gov The interaction between Aβ and cholesterol is complex and appears to be dependent on the concentration of cholesterol and the specific Aβ isoform.
The table below summarizes the key findings regarding the interaction of Aβ with these specific lipids.
| Lipid | Key Findings | References |
| Ganglioside GM1 | Binds to the N-terminal region of Aβ (residues 13-17), inducing a conformational change to a more structured state. Acts as a seed for amyloid aggregation. | portlandpress.comnih.govmdpi.comrsc.org |
| Sphingomyelin | Binds to Aβ and initiates the fibrillization process. | mdpi.comnih.gov |
| Cholesterol | Directly binds to Aβ and can either enhance or inhibit Aβ aggregation and membrane disruption depending on its concentration and the membrane environment. | frontiersin.orgmdpi.comnih.govnih.govmdpi.com |
Influence on Membrane Fluidity, Permeability, and Structural Integrity
Membrane Fluidity: Aβ peptides have been shown to alter the fluidity of cell membranes. nih.gov The effect on fluidity is dependent on the concentration and aggregation state of the peptide, as well as the lipid composition of the membrane. frontiersin.orgnih.gov Some studies have reported that Aβ can decrease membrane fluidity. nih.gov This reduction in fluidity can, in turn, affect the function of membrane-embedded proteins and may influence the processing of the amyloid precursor protein (APP). nih.gov For instance, a decrease in membrane fluidity has been linked to an acceleration of the amyloidogenic processing of APP. nih.gov
Membrane Permeability and Pore Formation: A significant consequence of Aβ-membrane interaction is an increase in membrane permeability. frontiersin.orgnih.gov This can occur through various mechanisms, including the formation of discrete ion channels or pores in the membrane. frontiersin.orgnih.gov These pores can disrupt ion homeostasis, leading to an influx of ions like calcium, which can trigger downstream neurotoxic events. frontiersin.org The formation of these ion-permeable channels is thought to be a direct mechanism of Aβ-induced cytotoxicity. frontiersin.org
Structural Integrity and Membrane Disruption: Beyond forming discrete pores, Aβ oligomers can cause more widespread disruption to the membrane's structural integrity. nih.gov This can manifest as lipid extraction from the bilayer, membrane thinning, and even complete rupture of the membrane. nih.gov This "detergent-like" effect of Aβ oligomers can lead to a loss of cellular homeostasis and ultimately cell death. nih.gov The interaction of Aβ with the membrane can also induce changes in the bilayer's curvature. mdpi.com The disruption of membrane integrity is a critical aspect of Aβ toxicity, and the extent of this disruption can depend on the specific Aβ isoform and its aggregation state. nih.govplos.org
The following table summarizes the effects of Aβ on membrane properties:
| Membrane Property | Effect of Aβ Interaction | References |
| Fluidity | Can decrease membrane fluidity, affecting membrane protein function and APP processing. | frontiersin.orgnih.gov |
| Permeability | Increases membrane permeability, often through the formation of ion channels or pores. | frontiersin.orgfrontiersin.orgnih.gov |
| Structural Integrity | Can cause widespread disruption, including lipid extraction, membrane thinning, and rupture. | mdpi.comnih.govplos.org |
Mechanistic Contributions of Aβ Peptides Including Aβ 1 17 Implications to Neuropathological Processes
Synaptic Dysfunction Mechanisms in Research Models
Synaptic dysfunction is an early and critical feature of Alzheimer's disease, strongly correlated with cognitive impairment. nih.govusf.edu Soluble oligomeric forms of Aβ are considered the primary drivers of this synaptotoxicity. nih.govhkust.edu.hk These oligomers target both presynaptic and postsynaptic compartments of excitatory synapses, leading to a cascade of events that ultimately impairs neuronal communication. hkust.edu.hk
Impairment of Long-Term Potentiation (LTP) and Long-Term Depression (LTD)
Long-term potentiation (LTP) and long-term depression (LTD) are fundamental forms of synaptic plasticity that underlie learning and memory. frontiersin.org A substantial body of evidence indicates that Aβ oligomers disrupt the delicate balance between LTP and LTD, favoring a state of synaptic depression. nih.govneurology.orgjneurosci.org
Soluble Aβ oligomers have been shown to inhibit LTP at very low concentrations. portlandpress.comnih.gov This inhibition is a rapid event, occurring long before the widespread synaptic loss and neurodegeneration seen in later stages of the disease. portlandpress.com The mechanism involves the interaction of Aβ with various synaptic receptors, including NMDA and AMPA receptors, leading to dysregulation of calcium homeostasis. frontiersin.orgnih.gov Specifically, Aβ oligomers can lead to an excessive influx of calcium ions through NMDA receptors, which in turn activates downstream signaling pathways that suppress LTP. frontiersin.orgnih.gov Some studies suggest that this effect is mediated by the preferential activation of extrasynaptic NR2B-containing NMDA receptors. nih.gov
Conversely, Aβ facilitates LTD. neurology.orgnih.gov The mechanisms underlying Aβ-induced synaptic depression share similarities with physiological LTD, including the removal of AMPA receptors from the synapse. jneurosci.orgpnas.org This process involves signaling cascades that include the activation of protein phosphatases which dephosphorylate AMPA receptors, tagging them for endocytosis. nih.gov The presence of tau protein appears to be a requirement for Aβ to impair synaptic plasticity, with some research indicating that Aβ-induced impairment of LTP is mediated by tau phosphorylation. nih.gov
| Key Finding | Implication for Synaptic Plasticity | Supporting Evidence |
| Soluble Aβ oligomers inhibit LTP. | Impairs the strengthening of synapses, a cellular correlate of learning and memory. | portlandpress.comnih.gov |
| Aβ facilitates LTD. | Promotes the weakening of synapses, contributing to cognitive decline. | neurology.orgnih.gov |
| Aβ disrupts calcium homeostasis via NMDA receptors. | Triggers downstream pathways that are detrimental to LTP. | frontiersin.orgnih.gov |
| Tau protein is required for Aβ-induced LTP impairment. | Highlights a critical interaction between the two hallmark pathologies of Alzheimer's disease. | nih.gov |
Mechanisms of Dendritic Spine Loss and Synapse Disintegration
Dendritic spines are small protrusions on dendrites that form the postsynaptic part of most excitatory synapses. Their loss is a primary structural correlate of cognitive decline in Alzheimer's disease. usf.edunih.gov Aβ oligomers are a direct cause of this dendritic spine loss and subsequent synapse disintegration. nih.govnumberanalytics.com
The accumulation of Aβ peptides leads to a significant reduction in dendritic spine density, particularly in brain regions crucial for learning and memory like the hippocampus. numberanalytics.com This loss is not merely a consequence of neuronal death but an early event driven by the synaptotoxic effects of Aβ oligomers. mdpi.com The process involves the remodeling of the actin cytoskeleton within the spines. nih.gov Aβ-mediated enhancement of LTD is associated with dendritic spine shrinkage through cofilin-mediated depolymerization of actin filaments. nih.gov
Furthermore, the removal of AMPA receptors from the synapse, a key step in Aβ-induced synaptic depression, is critical for the subsequent disintegration of the synapse. pnas.org Blocking AMPA receptor endocytosis can prevent the loss of NMDA receptors and dendritic spines, suggesting a sequential process of synaptic failure initiated by Aβ. pnas.org This synaptic pruning is also influenced by glial cells, as activated microglia can contribute to the elimination of synapses. neurology.org
| Mechanism | Consequence | Key Molecules Involved |
| Actin cytoskeleton remodeling | Dendritic spine shrinkage and loss | Cofilin |
| Removal of AMPA receptors | Synapse disintegration | AMPA receptors |
| Glial-mediated pruning | Elimination of vulnerable synapses | Complement proteins |
Disruption of Excitation/Inhibition Balance in Neural Networks
The proper functioning of neural networks relies on a tightly regulated balance between excitatory and inhibitory neurotransmission. Aβ peptides disrupt this delicate equilibrium, often leading to a state of hyperexcitability in neuronal circuits. mdpi.com
Aβ can directly impact both excitatory and inhibitory synapses. While much of the focus has been on the detrimental effects on excitatory glutamatergic synapses, there is also evidence of altered inhibitory GABAergic transmission. However, Aβ oligomers appear to preferentially bind to excitatory pyramidal neurons over GABAergic neurons. jneurosci.org
One mechanism contributing to network hyperexcitability is the Aβ-induced impairment of glutamate (B1630785) reuptake by astrocytes. nih.gov This leads to an accumulation of extracellular glutamate, which can spill over and excessively activate extrasynaptic NMDA receptors, contributing to excitotoxicity and synaptic dysfunction. neurology.org Furthermore, some research suggests that at certain concentrations, Aβ may potentiate presynaptic facilitation, leading to enhanced neurotransmitter release and potential hyperexcitability. hkust.edu.hk This complex, and sometimes seemingly contradictory, set of effects highlights the multifaceted nature of Aβ's impact on neural network function.
Neuroinflammation and Glial Cell Activation Mechanisms
Neuroinflammation, characterized by the activation of glial cells, is a prominent feature of the Alzheimer's disease brain. springermedizin.denih.gov Aβ peptides are potent activators of both microglia and astrocytes, the primary immune cells of the central nervous system. frontiersin.orgnih.gov This activation, while initially a protective response aimed at clearing Aβ, can become chronic and detrimental, contributing to neurodegeneration. nih.gov
Activation Pathways of Microglia and Astrocytes (e.g., TLRs, NLRP3 Inflammasome, MAPK Signaling)
Microglia and astrocytes express a variety of pattern recognition receptors (PRRs) that can recognize and bind to Aβ aggregates. nih.gov This interaction triggers intracellular signaling cascades that lead to a reactive glial phenotype.
Toll-Like Receptors (TLRs): TLRs, particularly TLR4, are expressed on microglia and play a crucial role in initiating the inflammatory response to Aβ. frontiersin.orgamegroups.org The binding of Aβ to TLR4 activates downstream signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. amegroups.orgresearchgate.netamegroups.cn This leads to the transcription and production of pro-inflammatory mediators. frontiersin.orgresearchgate.net
NLRP3 Inflammasome: The NOD-like receptor thermal protein domain associated protein 3 (NLRP3) inflammasome is a multi-protein complex within microglia that is potently activated by Aβ. uniroma1.itnih.govmdpi.com Aβ fibrils can directly activate the NLRP3 inflammasome, leading to the activation of caspase-1. amegroups.orgmdpi.com Activated caspase-1 then cleaves pro-inflammatory cytokines into their active forms. uniroma1.it The activation of the NLRP3 inflammasome is considered a key event in driving Aβ-induced neuroinflammation. nih.gov
MAPK Signaling: Mitogen-activated protein kinase (MAPK) signaling cascades, including p38 MAPK, are activated in microglia in response to Aβ. nih.govnih.gov The p38 MAPK pathway, in particular, is involved in regulating the expression of inflammatory genes and can be activated by Aβ binding to various receptors. nih.gov
Astrocytes are also activated by Aβ, contributing to the neuroinflammatory milieu. mdpi.com This can occur directly through Aβ binding or indirectly through signals released from activated microglia. frontiersin.org Activated astrocytes can, in turn, release factors that further amplify the inflammatory response. frontiersin.org
| Activation Pathway | Key Glial Cell Type | Primary Stimulus | Downstream Effect |
| Toll-Like Receptors (TLRs) | Microglia | Aβ aggregates | Activation of NF-κB and MAPK pathways |
| NLRP3 Inflammasome | Microglia | Aβ fibrils | Activation of caspase-1 and pro-inflammatory cytokine cleavage |
| MAPK Signaling | Microglia | Aβ | Regulation of inflammatory gene expression |
Molecular Mechanisms of Pro-inflammatory Cytokine and Chemokine Release
The activation of microglia and astrocytes by Aβ results in the release of a host of pro-inflammatory cytokines and chemokines, which perpetuate the neuroinflammatory cycle and contribute to neuronal damage. mdpi.commedecinesciences.org
Following the activation of pathways like NF-κB and MAPK, microglia and astrocytes upregulate the synthesis and secretion of cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). frontiersin.orgmdpi.commedecinesciences.org The release of IL-1β is particularly dependent on the activation of the NLRP3 inflammasome and subsequent caspase-1 activity. uniroma1.itnih.gov
These cytokines have pleiotropic effects in the brain. For instance, TNF-α can enhance the production of Aβ itself and promote excitotoxicity. nih.govmdpi.com IL-1β can induce the release of other inflammatory mediators and contribute to neuronal injury. mdpi.com The released chemokines serve to attract additional microglia and even peripheral immune cells to the sites of Aβ deposition, further amplifying the inflammatory response. nih.govresearchgate.net This chronic release of inflammatory mediators creates a neurotoxic environment that exacerbates synaptic dysfunction and contributes to the progressive neurodegeneration seen in Alzheimer's disease. frontiersin.org
Complement Pathway Activation in Response to Aβ
The complement system, a critical component of the innate immune response, can be directly activated by amyloid-beta peptides, a process in which the N-terminal region, encompassing the Aβ(1-17) sequence, plays a pivotal role. Fibrillar forms of Aβ are known to initiate the classical complement pathway, even in the absence of antibodies, by directly binding to the C1q component of the C1 complex. ijbs.comfrontiersin.orgfrontiersin.org
Detailed molecular studies have pinpointed the C1q binding site to the acidic N-terminal 1-11 region of the Aβ peptide. ijbs.comfrontiersin.org Research has shown that while Aβ(1-42) fibrils can trigger direct C1 activation, a truncated peptide lacking the initial N-terminal residues (Aβ12-42) fails to do so. ijbs.comfrontiersin.org This provides strong evidence that the Aβ(1-17) fragment contains the necessary sequence for initiating this inflammatory cascade. The interaction occurs specifically between the Aβ N-terminus and the globular head regions of the C1q molecule. ijbs.comfrontiersin.org
Upon binding of Aβ to C1q, the C1 complex becomes activated, leading to the sequential cleavage of C4 and C2, and the formation of the C3 convertase, which amplifies the cascade. mdpi.com This activation results in the generation of potent inflammatory mediators (anaphylatoxins like C3a and C5a) and the opsonization of Aβ plaques with complement components such as C3b and C4b, marking them for cellular interaction. frontiersin.orgmdpi.comresearchgate.net While the classical pathway is the primary route of activation by Aβ, evidence also suggests that aggregated Aβ can activate the alternative complement pathway, further contributing to the inflammatory milieu. researchgate.nettorvergata.it Some studies even indicate that non-fibrillar Aβ may activate the early components of the classical pathway in a C1q-independent manner, possibly involving the contact system. scielo.br
| Aβ Species/Fragment | Interacting Complement Protein | Pathway Activated | Key Finding | Citation |
|---|---|---|---|---|
| Aβ(1-42) fibrils | C1q | Classical | Directly binds to the globular heads of C1q, initiating the classical pathway. | ijbs.comfrontiersin.org |
| Aβ N-terminal region (1-11) | C1q | Classical | Identified as the specific binding site for C1q; its absence abrogates C1 activation. | ijbs.comfrontiersin.org |
| Aggregated Aβ | Factor B, C3 | Alternative | Can independently activate the alternative pathway, leading to C3 cleavage. | researchgate.net |
| Non-fibrillar Aβ(1-42) | C1s, C4 | Classical (C1q-independent) | May activate early complement components without direct C1q binding, possibly via the contact system. | scielo.br |
Glial Regulation of Synaptic Pruning (mechanistic studies)
Glial cells, particularly microglia and astrocytes, play a crucial role in synaptic pruning, a process of eliminating synapses that is essential during development but can become pathological in disease states. Aβ peptides can aberrantly reactivate this process, leading to excessive synapse loss, a key correlate of cognitive decline.
The Aβ-induced activation of the complement cascade is a primary mechanism driving microglia-mediated synaptic pruning. mdpi.comembopress.org Following the binding of Aβ's N-terminal region to C1q and subsequent complement activation, the complement protein C3 is cleaved, and its fragments (opsonins like iC3b) are deposited on synapses. frontiersin.orgmdpi.com Microglia express the complement receptor 3 (CR3), which recognizes these C3-tagged synapses, signaling for their engulfment and elimination. mdpi.com This pathway has been demonstrated in animal models where the presence of Aβ oligomers leads to an increase in C1q and C3 localization at synapses, promoting their removal by microglia. mdpi.comresearchgate.net Blocking C1q or C3 can prevent this Aβ-induced synapse loss.
Astrocytes also contribute significantly to the phagocytosis of synapses. scielo.brnih.gov While they can use complement-dependent pathways, they also employ other mechanisms, such as the MEGF10 and MERTK phagocytic pathways. frontiersin.orgscielo.br In the context of Alzheimer's disease, reactive astrocytes are found near amyloid plaques and have been shown to engulf synaptic material. nih.govnih.gov There is evidence of crosstalk between microglia and astrocytes, where activated microglia can influence astrocyte function and fate, potentially coordinating their roles in synapse removal. nih.gov Another proposed mechanism involves the "eat-me" signal phosphatidylserine (B164497) (PS), which can be exposed on hyperactive synapses in the presence of Aβ oligomers, marking them for removal by glial cells. jneurosci.org
| Glial Cell | Key Receptor/Pathway | Signal on Synapse | Inducing Factor | Outcome | Citation |
|---|---|---|---|---|---|
| Microglia | Complement Receptor 3 (CR3) | C1q, C3b/iC3b | Aβ Oligomers | Engulfment of complement-tagged synapses. | mdpi.comnih.gov |
| Astrocytes | MEGF10, MERTK | Phosphatidylserine (PS), others | Aβ, Neuronal activity | Phagocytosis of synapses, particularly presynaptic structures. | scielo.brnih.gov |
| Microglia | TREM2 | Phosphatidylserine (PS) | Aβ-induced hyperactivity | Pruning of hyperactive synapses. | jneurosci.org |
Molecular Links to Tau Pathophysiology (mechanistic aspects)
Aβ-Induced Tau Hyperphosphorylation Mechanisms
Aβ peptides are considered to function upstream of tau pathology, initiating a cascade of events that leads to the hyperphosphorylation and aggregation of tau protein. mdpi.comsmw.ch This pathological modification of tau is driven by the Aβ-mediated dysregulation of several protein kinases and phosphatases.
Key kinases implicated in this process are Glycogen (B147801) Synthase Kinase-3β (GSK-3β) and Cyclin-Dependent Kinase 5 (CDK5). mdpi.comoncotarget.com Aβ oligomers can activate GSK-3β and CDK5, which then directly phosphorylate tau at multiple sites associated with neurofibrillary tangle formation. frontiersin.orgscielo.br Aβ has been shown to increase GSK-3β activity by inhibiting upstream regulatory pathways like the PI3-kinase/Akt pathway. oncotarget.com
Another critical mediator is the Src family tyrosine kinase Fyn. ijbs.com Aβ oligomers can form a complex with the cellular prion protein (PrPC) at the neuronal membrane, which in turn activates Fyn kinase. mdpi.comjneurosci.org Activated Fyn can then phosphorylate tau directly at Tyr18. jneurosci.org Furthermore, this Aβ-Fyn activation can also lead to the somatodendritic mislocalization and de novo synthesis of tau via the ERK/S6 signaling pathway, contributing to the buildup of pathological tau away from its normal axonal location. embopress.org Aβ-induced neuroinflammation and the resulting generation of reactive oxygen species (ROS) can also activate stress-related kinases, such as p38 MAP kinase, which further contributes to tau hyperphosphorylation. frontiersin.org
Synergistic Effects of Aβ and Tau on Synaptic Impairment
Aβ and tau exert synergistic toxic effects at the synapse, meaning their combined presence is significantly more detrimental to synaptic function and integrity than the impact of either protein alone. frontiersin.org This synergy is a critical driver of the synaptic failure that underlies cognitive decline.
A key mechanism of this synergy involves the Fyn kinase. Aβ promotes the activation and dendritic localization of Fyn, a process that is dependent on the presence of tau. ijbs.com Once at the postsynaptic density, the Aβ-tau-Fyn interaction leads to the phosphorylation of the NMDA receptor subunit NR2B, strengthening the interaction between the receptor and the scaffolding protein PSD-95. ijbs.comnih.gov This aberrant signaling complex enhances excitotoxicity and impairs synaptic plasticity, such as long-term potentiation (LTP). ijbs.comfrontiersin.org Studies in animal models show that reducing tau levels can protect against Aβ-induced synaptic deficits and cognitive impairment. jneurosci.org
Furthermore, the combination of Aβ and tau pathology leads to more severe mitochondrial dysfunction, deficits in axonal transport, and neuronal network hyperactivity followed by silencing, than is observed with either pathology alone. ijbs.comnih.gov For instance, sub-toxic doses of both Aβ and tau oligomers together can potently inhibit LTP, whereas the same low doses of each peptide individually have no effect. nih.govcolumbianeuroresearch.org This synergistic action creates a vicious cycle where Aβ drives tau pathology, and the resulting dysfunctional tau exacerbates Aβ-induced synaptic toxicity.
Mechanisms of Neuronal Toxicity and Cellular Stress Responses
Induction of Oxidative Stress at the Cellular Level
The Aβ peptide, particularly its N-terminal region, is a potent source of oxidative stress, a condition of imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them. This process is a key mechanism of Aβ-induced neuronal toxicity.
A primary driver of this oxidative stress is the interaction of Aβ with redox-active metal ions, such as copper (Cu2+) and iron (Fe3+). nih.govjuniperpublishers.com The N-terminal domain of Aβ, which includes the Aβ(1-17) sequence, contains high-affinity binding sites for these metals. mdpi.comd-nb.info Specifically, the histidine residues within this region are crucial for metal coordination. mdpi.com Once bound, these metal ions can undergo redox cycling, transferring electrons to molecular oxygen to generate ROS, including superoxide (B77818) radicals (O2•−) and highly reactive hydroxyl radicals (•OH), through Fenton-like reactions. d-nb.infofrontiersin.org This localized production of ROS leads to extensive oxidative damage to nearby cellular components, including lipids (lipid peroxidation), proteins, and nucleic acids. nih.govd-nb.info
This Aβ-metal-induced oxidative stress directly damages mitochondria, inhibiting enzymes in the electron transport chain and leading to mitochondrial dysfunction. mdpi.comjneurosci.org Damaged mitochondria, in turn, become a major source of endogenous ROS, creating a vicious cycle of oxidative damage. mdpi.comimrpress.com Aβ can also induce ROS production in glial cells by activating enzymes like NADPH oxidase. jneurosci.org Interestingly, while the full-length peptide is implicated in generating oxidative stress, some studies have shown that certain N-terminal fragments, such as Aβ(1-15), can paradoxically protect against Aβ-induced oxidative stress and mitochondrial dysfunction in glial cells, suggesting a complex regulatory role for different Aβ species. researchgate.netresearchgate.netnih.gov
| Mechanism | Key Aβ Region Involved | Interacting Molecules | Resulting Species | Cellular Consequence | Citation |
|---|---|---|---|---|---|
| Metal-Catalyzed Oxidation | N-terminal (His residues) | Cu2+, Fe3+ | O2•−, •OH | Lipid peroxidation, protein oxidation, mitochondrial damage. | nih.govd-nb.infofrontiersin.org |
| Enzyme Activation in Glia | Full-length Aβ | NADPH Oxidase | ROS | Neuroinflammation, indirect neuronal damage. | jneurosci.org |
| Mitochondrial Impairment | Full-length Aβ | Electron Transport Chain Complexes | ROS | Inhibition of respiration, ATP depletion, apoptosis. | mdpi.commdpi.com |
| Protective Effect | N-terminal fragments (e.g., Aβ1-15) | Aβ oligomers | - | Mitigation of Aβ-induced oxidative stress and gliotoxicity. | researchgate.netnih.gov |
Mechanistic Models of Membrane Permeabilization and Ion Channel Formation by Aβ Aggregates
The neurotoxicity of amyloid-beta (Aβ) peptides is strongly linked to their ability to interact with and disrupt neuronal cell membranes. This interaction leads to increased membrane permeability, ion dyshomeostasis, and ultimately, cell death. Several models have been proposed to explain the precise mechanisms by which Aβ aggregates compromise membrane integrity. These models are not mutually exclusive and may represent different facets of a complex and dynamic process. The "ion channel hypothesis," first proposed in 1993, posits that soluble, non-fibrillar Aβ oligomers can form unregulated ion-permeable pores in the membrane, leading to a cytotoxic influx of ions like calcium. tandfonline.com
The formation of these channels is a dynamic process, with evidence suggesting that Aβ aggregates can generate multiple types of complex, conducting pores rather than a single, uniform channel type. frontiersin.orgresearchgate.net The interaction is driven by both electrostatic and hydrophobic forces and is significantly influenced by the lipid composition of the membrane, particularly the presence of anionic lipids and cholesterol. elifesciences.orgresearchgate.netnih.gov While various Aβ fragments have been studied, the oligomeric forms of Aβ(1-40) and Aβ(1-42) are most commonly associated with pore-forming activity. nih.govnih.gov
Three primary models describe the architecture of these amyloid pores:
Barrel-Stave Model: In this model, Aβ peptides, typically in a β-sheet conformation, assemble within the lipid bilayer to form a barrel-like structure that spans the membrane. researchgate.netnih.gov The hydrophobic surfaces of the peptides face outward, interacting with the lipid acyl chains of the membrane core, while the hydrophilic surfaces line the interior of the pore, creating a water-filled channel. researchgate.netnih.gov This arrangement forms a stable, discrete proteinaceous pore through which ions can pass. elifesciences.org Simulations suggest that Aβ barrels can be formed by a variable number of monomers, such as 12-mers, 16-mers, and 20-mers, creating pores with different sizes and morphologies. mdpi.com
Toroidal Pore (or Wormhole) Model: Unlike the well-defined protein-only channel of the barrel-stave model, the toroidal pore involves both peptides and lipid molecules lining the channel. nih.govpnas.org In this configuration, the Aβ peptides insert into the membrane and induce the lipid leaflets to curve inward, creating a continuous bend from the outer to the inner leaflet. researchgate.netnih.gov The resulting pore is therefore lined by both the hydrophilic faces of the Aβ peptides and the polar head groups of the lipid molecules. pnas.orgnih.gov This model implies a more significant disruption of the membrane structure and is influenced by the curvature properties of the membrane lipids. researchgate.net
Carpet Model: This model proposes a detergent-like mechanism that does not necessarily involve the formation of discrete, stable pores. researchgate.netnih.gov Initially, Aβ peptides accumulate and bind electrostatically to the surface of the lipid bilayer, forming a "carpet." nih.govacs.org Once a threshold concentration is reached, the peptides disrupt the membrane's integrity, potentially by solubilizing lipids or causing a collapse of the bilayer structure, leading to nonspecific leakage. acs.orgmdpi.com This mechanism is thought to be particularly relevant at high local concentrations of Aβ.
Table 1: Comparison of Membrane Permeabilization Models by Aβ Aggregates
| Feature | Barrel-Stave Model | Toroidal Pore Model | Carpet Model |
| Pore Lining | Exclusively by Aβ peptides nih.gov | Aβ peptides and lipid head groups pnas.orgnih.gov | Not a discrete pore; membrane dissolution acs.org |
| Membrane Structure | Insertion of a protein-based channel elifesciences.org | Bending and fusion of lipid leaflets researchgate.net | Micellization/detergent-like disruption acs.org |
| Peptide Orientation | Transmembrane, perpendicular to the surface nih.gov | Inserted at the lipid-water interface nih.gov | Parallel to the membrane surface nih.gov |
| Primary Interaction | Hydrophobic interactions with lipid core researchgate.net | Electrostatic and hydrophobic interactions nih.gov | Electrostatic binding to membrane surface nih.gov |
Aβ(1-17) Implications
The Aβ(1-17) peptide represents a fundamentally different aspect of Amyloid Precursor Protein (APP) processing compared to the amyloidogenic peptides that form toxic pores. Aβ(1-17) is a product of the non-amyloidogenic pathway, where APP is cleaved by α-secretase between residues 16 and 17 of the Aβ sequence. elifesciences.org This cleavage event precludes the formation of the full-length Aβ(1-40) and Aβ(1-42) peptides, which are the primary species implicated in forming neurotoxic aggregates and membrane channels. tandfonline.comfrontiersin.orgmdpi.com
Therefore, the main implication of Aβ(1-17) in the context of membrane permeabilization is preventative . By shunting APP processing toward the non-amyloidogenic pathway, the generation of pore-forming Aβ species is reduced. tandfonline.com The product of this pathway, a soluble extracellular domain known as sAPPα, is considered neuroprotective. tandfonline.com
Research indicates that the N-terminal region of Aβ, which encompasses the 1-17 sequence, is generally unable to aggregate on its own and is not considered cytotoxic under normal physiological conditions. While some studies have used antibodies targeting an epitope within the Aβ(1-17) sequence to detect the production of full-length Aβ, this highlights its presence as part of the larger toxic peptide rather than its own direct role in pore formation. pnas.org Furthermore, studies on N-terminally truncated Aβ peptides (such as p3, which lacks the 1-16/17 region) have shown them to be largely non-pathogenic, underscoring the importance of the full sequence for toxicity. elifesciences.org In one study, the inhibitory effect of Aβ on γ-secretase was significantly reduced when the N-terminal 1-16 residues were truncated, suggesting the N-terminal domain is crucial for certain interactions but not for forming toxic pores itself. elifesciences.org
Table 2: Characteristics of Key Aβ-Related Peptides
| Peptide | Origin | Role in Membrane Permeabilization |
| Aβ(1-40)/Aβ(1-42) | Amyloidogenic Pathway (β- and γ-secretase cleavage) mdpi.com | Primary species that form oligomeric, pore-forming aggregates leading to membrane disruption. nih.govnih.gov |
| Aβ(1-17) | Non-Amyloidogenic Pathway (α-secretase cleavage) | Does not form pores; its production prevents the formation of toxic Aβ(1-40/42). tandfonline.comelifesciences.org |
| sAPPα | Non-Amyloidogenic Pathway (α-secretase cleavage) tandfonline.com | Soluble, neuroprotective fragment released extracellularly. tandfonline.com |
| p3 peptides | Non-Amyloidogenic Pathway (α- and γ-secretase cleavage) elifesciences.org | Lacks the N-terminal 1-16/17 residues; considered non-pathogenic. elifesciences.org |
Advanced Methodologies and Research Approaches for Studying Beta Amyloid 1 17 and Aβ Peptides
Biophysical Techniques for Structural and Aggregation Analysis
A variety of biophysical methods are utilized to analyze the structural characteristics and aggregation processes of Aβ peptides. These techniques offer a multi-faceted view of the peptide's behavior, from its secondary structure to the morphology of its aggregates.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics and Interactions
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the conformational dynamics and intermolecular interactions of Aβ peptides at an atomic level. jst.go.jp Solution-state NMR can be used to study the full spectrum of amyloid species, from monomers to fibrils. lancs.ac.uk Solid-state NMR provides detailed structural data on mature Aβ fibrils. nih.gov
Studies using NMR have revealed that Aβ peptides exist as largely unstructured monomers in aqueous solution. jst.go.jp However, molecular dynamics simulations based on NMR data suggest the presence of local, non-random conformations. jst.go.jp For instance, the structure of rat Aβ(1-16) in a free state is relatively loose, but it forms a complex with zinc ions, leading to conformational exchange. nih.gov NMR studies on Aβ(17-34) have shown that it can adopt a partial α-helical conformation in solution. portlandpress.com
Paramagnetism-assisted NMR techniques are employed to characterize the dynamic conformational ensemble and transient intramolecular interactions of Aβ in solution. jst.go.jp Furthermore, saturation transfer difference (STD) NMR analysis has been used to investigate the interaction between transthyretin (TTR) and Aβ, revealing a preferred interaction between residues 17-21 of Aβ and a hydrophobic patch on TTR. acs.org NMR has also been instrumental in studying the interactions of Aβ with various molecules, including anesthetics like propofol, to understand their effects on oligomerization. nbrc.ac.in
| NMR Application | Key Findings for Aβ Peptides | References |
| Conformational Dynamics | Aβ exists as unstructured monomers in solution but with local non-random conformations. | jst.go.jp |
| Interaction Studies | Zinc ions induce conformational changes in Aβ(1-16). | nih.gov |
| Transthyretin interacts with the central hydrophobic core of Aβ (residues 17-21). | acs.org | |
| Fibril Structure | Mature Aβ fibrils exhibit rigid β-sheet segments and more flexible termini. | nih.gov |
| Ligand Binding | Propofol's interaction with Aβ is concentration-dependent, affecting oligomerization. | nbrc.ac.in |
Circular Dichroism (CD) and Fourier-Transform Infrared (FTIR) Spectroscopy for Secondary Structure
Circular Dichroism (CD) and Fourier-Transform Infrared (FTIR) spectroscopy are essential techniques for determining the secondary structure of Aβ peptides.
Circular Dichroism (CD) spectroscopy is highly sensitive to the secondary structure of proteins in solution. jasco-global.com It can monitor changes in the higher-order structure of Aβ peptides and the formation of aggregates. jasco-global.com For example, CD studies on Aβ42 have shown that at the initial stages, it is composed of approximately 0.98% alpha-helix, 46.3% beta-strand, and 53% random coil structures. sapub.org Over time, an increase in β-sheet content is observed, which is a hallmark of amyloid aggregation. researchgate.net The environment, such as the presence of membrane-mimicking solvents, can significantly influence the conformation of Aβ peptides, inducing distinct structures. springernature.com
Fourier-Transform Infrared (FTIR) spectroscopy provides detailed information about the vibrational energy of chemical bonds, allowing for the characterization of a sample's molecular content, including proteins. mdpi.com FTIR has been successfully used to study Aβ structure and aggregation. mdpi.com It can distinguish between different types of β-sheet structures. For instance, oligomers often show peaks around 1630 cm⁻¹ and 1695 cm⁻¹, indicative of an anti-parallel β-sheet conformation, while mature fibrils, which are rich in parallel β-sheets, exhibit peaks near 1623 cm⁻¹ and 1638 cm⁻¹. heraldopenaccess.us FTIR has also been used to investigate the impact of external factors like oxidative stress on the aggregation process. mdpi.com
| Spectroscopic Technique | Information Yielded | Typical Findings for Aβ Peptides | References |
| Circular Dichroism (CD) | Secondary structure content (α-helix, β-sheet, random coil) in solution. | Transition from random coil/α-helix to β-sheet during aggregation. | jasco-global.comsapub.org |
| Fourier-Transform Infrared (FTIR) | Secondary structure, particularly β-sheet conformation (parallel vs. anti-parallel). | Oligomers often exhibit anti-parallel β-sheets, while fibrils have parallel β-sheets. | mdpi.comheraldopenaccess.us |
Fluorescence Spectroscopy (e.g., Thioflavin T assay, FRET) for Aggregation Kinetics
Fluorescence spectroscopy offers sensitive methods to monitor the kinetics of Aβ aggregation in real-time.
The Thioflavin T (ThT) assay is a widely used "gold standard" for quantifying amyloid fibrils. tandfonline.com ThT is a fluorescent dye that exhibits a significant increase in fluorescence intensity upon binding to the cross-β-sheet structure of amyloid fibrils. royalsocietypublishing.orgnih.gov This property allows for the real-time monitoring of fibril formation, providing insights into the lag phase, elongation phase, and saturation phase of aggregation. acs.org The fluorescence of ThT correlates linearly with the concentration of amyloid fibrils, making it a valuable tool for kinetic studies. royalsocietypublishing.orgnih.gov However, it's important to note that ThT at high concentrations can sometimes affect the aggregation kinetics itself. royalsocietypublishing.orgnih.gov
Förster Resonance Energy Transfer (FRET) is another powerful fluorescence technique used to study Aβ aggregation. FRET relies on the distance-dependent transfer of energy from a donor fluorophore to an acceptor fluorophore. By labeling Aβ peptides with a FRET pair, researchers can monitor changes in intermolecular distances during aggregation. A non-conjugated FRET technique has been developed using two structurally similar curcumin (B1669340) derivatives that act as a FRET pair when they bind to Aβ aggregates, allowing for the differentiation between monomers and higher molecular weight species. nih.gov FRET has also been employed to study the conformational changes of Aβ peptides, such as Aβ(1-21), upon metal ion binding. rsc.org
| Fluorescence Technique | Principle | Application in Aβ Research | References |
| Thioflavin T (ThT) Assay | Increased fluorescence upon binding to β-sheet-rich amyloid fibrils. | Monitoring the kinetics of fibril formation. | tandfonline.comroyalsocietypublishing.orgnih.gov |
| Förster Resonance Energy Transfer (FRET) | Distance-dependent energy transfer between a donor and acceptor fluorophore. | Differentiating monomers from aggregates and studying conformational changes. | nih.govrsc.org |
Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) for Aggregate Morphology and Size
Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) are high-resolution imaging techniques that allow for the direct visualization of Aβ aggregates, providing crucial information about their morphology and size.
Atomic Force Microscopy (AFM) can visualize the three-dimensional topography of surfaces at the nanoscale. It has been instrumental in observing the entire aggregation process of Aβ, from early oligomers and protofibrils to mature fibrils. nih.gov In situ AFM allows for the real-time observation of Aβ aggregation on different surfaces, such as hydrophilic mica and hydrophobic graphite. nih.gov These studies have shown that the nature of the substrate can influence the aggregation pathway. nih.gov High-speed AFM has revealed the dynamic nature of fibril growth, showing that Aβ(1-42) can form both "straight" and "spiral" fibrils and can even switch between these morphologies during elongation. pnas.org AFM has also been used to study the effects of various molecules, such as docosahexaenoic acid (DHA), on Aβ aggregation. mdpi.com
Transmission Electron Microscopy (TEM) provides high-resolution, two-dimensional images of Aβ aggregates. Negatively stained TEM is a common method where a heavy metal stain is used to enhance the contrast of the sample. nih.gov TEM has been used to characterize the morphology of various Aβ species, including oligomers, protofibrils, and mature fibrils. biorxiv.orgnih.gov For instance, Aβ(1-40) oligomers have been observed to range in size from approximately 2 to 70 nm in diameter. biorxiv.org TEM studies have also revealed that mature Aβ fibrils are typically 6-8 nm in diameter and can be several micrometers long. nih.gov Tilted-beam TEM can be used to determine the mass-per-length of amyloid fibrils, providing further structural information. pnas.org
| Imaging Technique | Information Provided | Key Observations for Aβ Aggregates | References |
| Atomic Force Microscopy (AFM) | 3D topography, size, and morphology of aggregates; real-time dynamics. | Reveals protofibrils, mature fibrils with different morphologies (straight, spiral), and the influence of surfaces on aggregation. | nih.govpnas.orgmdpi.com |
| Transmission Electron Microscopy (TEM) | 2D projection images, size, and morphology of aggregates. | Characterizes various aggregate species (oligomers, protofibrils, fibrils) and their dimensions. | nih.govbiorxiv.orgnih.gov |
Computational Modeling and Simulation Approaches
Computational methods, particularly molecular dynamics simulations, have become indispensable for studying Aβ peptides, providing insights that are often difficult to obtain through experimental techniques alone.
Molecular Dynamics (MD) Simulations of Peptide Conformation, Aggregation, and Membrane Interactions
Molecular Dynamics (MD) simulations are a powerful computational tool for examining the dynamic behavior of molecules over time. researchgate.net By solving Newton's equations of motion for a system of atoms, MD simulations can provide a detailed, atomistic view of peptide conformation, aggregation processes, and interactions with other molecules, such as lipid membranes. tandfonline.compnas.org
MD simulations have been extensively used to study the conformational transitions of Aβ peptides. pnas.org For example, simulations have shown that Aβ can undergo a transition from an α-helical to a β-sheet conformation, which is a key step in amyloid formation. pnas.org These simulations have also highlighted the importance of specific residues and regions, such as the central hydrophobic core (residues 17-21), in driving aggregation. researchgate.net
The interaction of Aβ peptides with cell membranes is a critical aspect of Alzheimer's disease pathology, and MD simulations have provided valuable insights into this process. Simulations can model how Aβ peptides adsorb onto, insert into, and destabilize lipid bilayers. tandfonline.com They have shown that the membrane environment can promote the formation of β-prone conformations of Aβ. nih.gov Furthermore, MD simulations have been used to investigate how Aβ peptides interact with specific membrane components, such as ganglioside clusters, which are thought to accelerate aggregation. nih.gov
| MD Simulation Application | Research Focus | Key Insights | References |
| Peptide Conformation | Studying the folding and unfolding of Aβ monomers. | Aβ can transition from α-helix to β-sheet, a critical step in aggregation. | pnas.org |
| Aggregation | Simulating the formation of dimers, oligomers, and fibrils. | The central hydrophobic core (residues 17-21) is crucial for aggregation. | researchgate.net |
| Membrane Interactions | Investigating how Aβ interacts with and disrupts lipid bilayers. | Membranes can promote β-sheet formation in Aβ peptides. | tandfonline.comnih.gov |
Molecular Docking and Virtual Screening for Identification of Peptide-Binding Partners
Molecular docking and virtual screening are powerful computational tools used to predict the interaction between a ligand and a protein at the atomic level. These methods are instrumental in identifying potential binding partners for Aβ peptides, including the (1-17) fragment, which can modulate its aggregation and toxicity.
In this approach, three-dimensional structures of the Aβ(1-17) peptide are used as a target. A large library of small molecules is then computationally "docked" into the potential binding sites of the peptide. Scoring functions are used to estimate the binding affinity and rank the candidate molecules. This process allows for the rapid screening of vast chemical libraries to identify potential inhibitors or modulators of Aβ(1-17) activity.
While specific studies focusing exclusively on Aβ(1-17) are part of the broader research into Aβ, the principles are the same. For instance, research has focused on how Aβ interacts with various metal ions, which are implicated in neurodegenerative diseases. arxiv.orgarxiv.org Computational workflows, often as part of a quantum mechanics/molecular mechanics (QM/MM) approach, are designed to calculate the binding affinity of these ions to Aβ peptides. arxiv.orgarxiv.org These studies involve taking a known structure, reoptimizing it with classical force fields to find stable conformations, and then analyzing these with more detailed QM/MM methods. arxiv.orgarxiv.org This allows for the prediction of the most energetically favorable interactions. arxiv.org
Stochastic Modeling and Kinetic Simulations of Aggregation Pathways
The aggregation of Beta-Amyloid peptides is a critical event in the pathology of Alzheimer's disease. Stochastic modeling and kinetic simulations are computational techniques that provide insights into the complex and random nature of these aggregation processes. mdpi.comresearchgate.net These models treat the formation of Aβ filaments as a series of random chemical reactions, allowing researchers to simulate the progression of aggregation over time. mdpi.comresearchgate.net
These simulations can model various events, including:
Primary and secondary elongation: The process by which monomers add to existing aggregates.
Aggregation: The formation of larger clusters from smaller ones.
Fragmentation: The breaking apart of larger aggregates. mdpi.com
Kinetic simulations have been applied to various Aβ fragments to understand their aggregation pathways. For example, simulations of Aβ(17-42) have revealed two distinct mechanisms for fibril formation. plos.org One pathway involves the direct conversion of monomers templated by a U-shaped oligomeric nucleus. plos.org The other, more complex pathway involves a metastable, S-shaped oligomer that eventually converts to the final U-shaped protofilament. plos.org Such detailed kinetic insights are crucial for understanding the formation of potentially toxic oligomeric species. plos.org
Data-driven stochastic models are also being developed, incorporating clinical data to better understand the interplay between factors like Aβ levels and calcium dysregulation in Alzheimer's disease. arxiv.org These models use techniques like approximate Bayesian computation to analyze patient data and simulate disease progression, offering a powerful tool for predicting outcomes and evaluating potential therapeutic strategies. arxiv.org
Quantum Mechanics-Based Calculations for Specific Interactions
Quantum mechanics (QM)-based calculations offer a highly detailed and accurate way to study the specific interactions within and between molecules, including Aβ peptides. These methods are particularly useful for understanding the nature of non-covalent interactions, such as hydrogen bonds and salt bridges, which play a crucial role in the structure and aggregation of Aβ.
One application of QM is in studying the interactions between charged amino acid residues. For example, Density Functional Theory (DFT), a QM method, has been used to investigate the salt bridge between Arginine-5 (Arg5) and Aspartate-7 (Asp7) in the N-terminal region of Aβ. nih.govacs.org These calculations can predict the most stable configurations of such interactions, identifying bidentate (side-on and end-on) and monodentate (backside) binding modes. nih.govacs.org
QM calculations are also employed to understand how modifications to the Aβ peptide, such as phosphorylation, affect its structure and aggregation propensity. DFT studies have shown that the phosphorylation of Serine-8 can influence the network of electrostatic interactions in the N-terminal region, favoring more extended structures that may promote aggregation. nih.govacs.org
The high accuracy of QM methods comes at a significant computational cost, which often limits their application to smaller fragments of the protein. To address this, QM methods are often combined with molecular mechanics (MM) in a hybrid QM/MM approach. arxiv.orgarxiv.org In this scheme, the most critical part of the system (e.g., the site of a chemical reaction or a specific binding interaction) is treated with QM, while the rest of the system is modeled using less computationally intensive MM force fields. arxiv.orgarxiv.org This allows for the accurate study of specific interactions within the context of the larger protein environment.
In Vitro and Ex Vivo Experimental Models for Aβ Research
Cell Culture Systems (e.g., HEK293, SH-SY5Y, Primary Neuronal Cultures, PC12)
Cell culture systems are indispensable tools for investigating the cellular and molecular mechanisms of Aβ-related neurotoxicity. Different cell lines offer unique advantages for studying various aspects of Aβ production, secretion, aggregation, and toxicity.
HEK293 (Human Embryonic Kidney 293) cells: These cells are widely used in Aβ research because they are easy to transfect, meaning they can be readily engineered to overexpress Amyloid Precursor Protein (APP) or its fragments. pnas.orgjneurosci.org This allows researchers to study the processing of APP and the generation of Aβ peptides. pnas.orgnih.gov HEK293 cells have been used to demonstrate that Aβ production is a normal metabolic process pnas.org, to test inhibitors of the enzymes that produce Aβ (secretases) pnas.org, and to investigate the effects of endogenous Aβ production on cell properties like membrane fluidity. nih.gov Studies have also used these cells to explore the phosphorylation of Aβ by cellular kinases. mdpi.com
SH-SY5Y (Human Neuroblastoma) cells: This cell line is of human neuronal origin and can be differentiated to exhibit a more neuron-like phenotype, making it a relevant model for studying neurotoxicity. nih.govmdpi.com Research has shown that differentiated SH-SY5Y cells are more susceptible to the toxic effects of Aβ than undifferentiated cells. nih.gov These cells have been used extensively to model Aβ-induced cytotoxicity, oxidative stress, and apoptosis. mdpi.comdergipark.org.trfrontiersin.orgspandidos-publications.com For example, studies have demonstrated that Aβ exposure leads to decreased cell viability, increased reactive oxygen species (ROS), and activation of apoptotic pathways in SH-SY5Y cells. dergipark.org.trfrontiersin.orgspandidos-publications.com They are also used to screen for neuroprotective compounds that can counteract these toxic effects. frontiersin.orgspandidos-publications.com
Primary Neuronal Cultures: These cultures are derived directly from the brain tissue of embryonic or neonatal animals. They represent a more physiologically relevant model than immortalized cell lines as they retain many of the characteristics of neurons in the brain. Primary neuronal cultures have been instrumental in demonstrating that Aβ generation and release are by-products of normal cellular metabolism in neurons. pnas.org
PC12 cells: This cell line is derived from a pheochromocytoma of the rat adrenal medulla and can be differentiated with nerve growth factor (NGF) to develop a neuron-like phenotype. mednexus.org PC12 cells are a well-established model for studying Aβ-induced neurotoxicity, including effects on the cytoskeleton, oxidative stress, and apoptosis. pnas.orgfrontiersin.orgspandidos-publications.comresearchgate.net Studies have shown that Aβ can induce cytoskeletal disintegration in PC12 cells, which may be relevant to the formation of neurofibrillary tangles in Alzheimer's disease. spandidos-publications.com These cells are also frequently used to test the protective effects of various compounds against Aβ toxicity. mednexus.orgfrontiersin.orgresearchgate.net
Interactive Table: Cell Lines in Beta-Amyloid Research
| Cell Line | Origin | Key Characteristics & Uses in Aβ Research | Example Findings |
|---|---|---|---|
| HEK293 | Human Embryonic Kidney | Easy to transfect; used to study APP processing, Aβ production, and secretase inhibitors. pnas.orgjneurosci.org | Demonstrated constitutive Aβ release as a normal metabolic process. pnas.org Used to show endogenous Aβ production alters membrane fluidity. nih.gov |
| SH-SY5Y | Human Neuroblastoma | Can be differentiated into neuron-like cells; used to model neurotoxicity, oxidative stress, and apoptosis. nih.govmdpi.com | Differentiated cells are more susceptible to Aβ toxicity. nih.gov Aβ induces oxidative stress and apoptosis. dergipark.org.trfrontiersin.org |
| Primary Neuronal Cultures | Animal Brain Tissue | High physiological relevance; retain characteristics of in-vivo neurons. | Confirmed that Aβ generation is a normal process in neurons. pnas.org |
| PC12 | Rat Adrenal Medulla Pheochromocytoma | Differentiates into neuron-like cells with NGF; used to study neurotoxicity, cytoskeletal effects, and neuroprotection. mednexus.orgpnas.org | Aβ induces cytoskeletal disintegration and apoptosis. spandidos-publications.com Used to test synergistic protective effects of compounds like resveratrol (B1683913) and catechin. researchgate.net |
Artificial and Model Membrane Systems (e.g., Liposomes, Planar Lipid Bilayers)
Artificial and model membrane systems are crucial for studying the direct interactions between Aβ peptides and lipid bilayers, mimicking the cell membrane in a controlled environment. These systems help to elucidate how Aβ disrupts membrane integrity, a key mechanism of its toxicity.
Liposomes: These are spherical vesicles composed of a phospholipid bilayer, which can be tailored to mimic the lipid composition of neuronal membranes. google.com Liposomes are used to study how Aβ binds to and alters the properties of membranes. cnr.it For example, studies have shown that Aβ oligomers and protofibrils can bind to and insert into the lipid bilayer of liposomes, sometimes forming a network of Aβ-linked vesicles. biorxiv.orgacs.org The composition of the liposome (B1194612) is critical; the presence of components like ganglioside GM1 and cholesterol, often found in lipid rafts, can significantly promote Aβ-membrane interactions. cnr.itbiorxiv.org Isothermal titration calorimetry (ITC) and small-angle X-ray scattering (SAXS) are techniques used with liposomes to measure the heat exchange and structural changes that occur upon Aβ binding, respectively. cnr.it
Planar Lipid Bilayers: This system consists of a single lipid bilayer formed across a small aperture, separating two aqueous compartments. It is an ideal platform for electrophysiological studies, allowing researchers to measure the formation of ion channels or pores by Aβ peptides. pnas.org Pioneering research using planar lipid bilayers revealed that Aβ can form cation-selective channels, leading to the "amyloid pore hypothesis" which posits that membrane permeabilization is a primary cause of Aβ-induced neurotoxicity. pnas.org These studies have shown that Aβ peptides can induce varied and transient ionic currents, suggesting the formation of a heterogeneous population of pores. pnas.orgpnas.org The pore-forming activity can be modulated by factors like the specific Aβ fragment and the presence of inhibitors like zinc. pnas.org
Interactive Table: Model Membrane Systems in Aβ Research
| Model System | Description | Key Applications in Aβ Research | Example Findings |
|---|---|---|---|
| Liposomes | Spherical vesicles made of a phospholipid bilayer. google.com | Studying Aβ binding, aggregation on membrane surfaces, and membrane disruption. cnr.itbiorxiv.org | GM1 and cholesterol enhance Aβ binding and insertion. cnr.itbiorxiv.org Aβ oligomers can carpet the bilayer and link vesicles together. biorxiv.org |
| Planar Lipid Bilayers | A single lipid bilayer separating two compartments. pnas.org | Electrophysiological measurement of ion channel and pore formation. pnas.orgpnas.org | Aβ peptides form cation-selective, heterogeneous pores, supporting the "amyloid pore hypothesis". pnas.orgpnas.org |
Acute Hippocampal Slice Electrophysiology for Synaptic Plasticity Studies
Acute hippocampal slices are a cornerstone of ex vivo research into synaptic function. By preserving the local circuitry of the hippocampus, this model allows for the direct investigation of how substances like Aβ peptides affect synaptic transmission and plasticity, the cellular mechanisms underlying learning and memory.
Long-term potentiation (LTP) is a form of synaptic plasticity characterized by a persistent strengthening of synapses following high-frequency stimulation, and it is widely considered a cellular model for memory. physiology.org A robust finding from numerous studies is that soluble oligomers of Aβ potently inhibit hippocampal LTP. frontiersin.orgnih.govmdpi.comjneurosci.org This inhibitory effect has been demonstrated in various regions of the hippocampus, including the CA1 area and the dentate gyrus. mdpi.comnih.gov
Research using hippocampal slices has revealed several key insights into the mechanisms of Aβ-induced synaptic dysfunction:
Receptor Involvement: Aβ oligomers can disrupt synaptic plasticity by interfering with glutamate (B1630785) receptors, particularly NMDA and AMPA receptors. frontiersin.orgfrontiersin.org The impairment of LTP is often linked to the excessive activation of specific NMDA receptor subunits, such as NR2B, located outside of the synapse. nih.gov
Concentration Dependence: The effects of Aβ on synaptic plasticity can be bidirectional and depend on its concentration. While pathological levels (nanomolar to micromolar) inhibit LTP, some studies have suggested that lower, physiological concentrations (picomolar) might enhance it. frontiersin.orgbiorxiv.org
Peptide-Specific Effects: Different fragments of Aβ can have different effects. For example, one study found that the neurotoxic fragment Aβ(25-35) impaired LTP, whereas the non-toxic fragment Aβ(15-25) had no significant effect. physiology.org
Therapeutic Screening: The hippocampal slice model is frequently used to test the efficacy of potential therapeutic agents in rescuing Aβ-induced LTP deficits. For instance, studies have shown that compounds like 17β-estradiol and the NMDA receptor antagonist memantine (B1676192) can reverse the LTP impairment caused by Aβ. mdpi.com
These electrophysiological studies provide a critical link between the molecular actions of Aβ and the functional consequences at the synaptic and circuit level, offering a valuable platform for understanding the basis of cognitive decline in Alzheimer's disease. jneurosci.orgfrontiersin.org
Biochemical and Immunological Assays for Peptide Analysis.sigmaaldrich.compageplace.de
The analysis of Beta-Amyloid (Aβ) peptides, including the Aβ(1-17) fragment, is fundamental to understanding their physiological and pathological roles. A variety of biochemical and immunological assays are employed to detect, quantify, and characterize these peptides.
Proteolytic Cleavage Assays and Secretase Activity Measurements
The production of Aβ peptides is a result of the sequential proteolytic cleavage of the Amyloid Precursor Protein (APP) by enzymes known as secretases. nih.gov Assays that measure the activity of these secretases are crucial for understanding the mechanisms that lead to Aβ generation and for the development of therapeutic inhibitors.
Proteolytic Cleavage Assays: These assays are designed to study the cleavage of APP and the resulting generation of Aβ fragments. In cultured cells, APP is cleaved on the plasma membrane by membrane-bound endoproteases. pnas.org The efficiency of this cleavage can be assessed by measuring the levels of secreted Aβ peptides in the conditioned medium. pnas.org Studies have shown that the primary sequence of the precursor has less influence on the specificity of peptide bond hydrolysis than the α-helical conformation and the distance of the cleavage site from the membrane. pnas.orgnih.gov
Secretase Activity Measurements: The primary enzymes involved in the amyloidogenic pathway are β-secretase (BACE1) and γ-secretase. nih.gov
β-Secretase (BACE1) Activity: An increase in BACE1 enzymatic activity has been correlated with higher levels of Aβ1-x and Aβ1-42 in the brains of individuals with sporadic Alzheimer's disease. pnas.org Assays to measure BACE1 activity are critical for screening potential inhibitors.
γ-Secretase Activity: γ-secretase is responsible for the final cleavage of the C-terminal fragment of APP, releasing the Aβ peptide. nih.gov In vitro assays have been developed to measure γ-secretase activity by quantifying the de novo production of Aβ40 and Aβ42 from a substrate. nih.govscirp.org These assays are sensitive to known γ-secretase inhibitors like pepstatin A and certain difluoroketone compounds. nih.gov The activity of γ-secretase can be influenced by the membrane positioning of its substrate. nih.gov Cell-based assays, such as those using U2OS cells stably expressing a green fluorescent APP-C99 construct, allow for the identification of γ-secretase inhibitors by monitoring the processing of the APP fragment. innoprot.com
| Assay Type | Purpose | Key Findings |
| Proteolytic Cleavage Assay | To study the cleavage of APP and generation of Aβ fragments. | Cleavage occurs on the plasma membrane and is influenced by substrate conformation and distance from the membrane. pnas.orgnih.gov |
| β-Secretase (BACE1) Activity Assay | To measure the enzymatic activity of BACE1. | Increased BACE1 activity correlates with higher Aβ levels in sporadic Alzheimer's disease. pnas.org |
| γ-Secretase Activity Assay | To measure the enzymatic activity of γ-secretase and screen for inhibitors. | Allows for quantification of de novo Aβ production and is sensitive to known inhibitors. nih.govscirp.org |
Immunochemical Techniques (e.g., Western Blot, ELISA) utilizing Aβ(1-17) specific antibodies.pageplace.de
Immunochemical techniques are indispensable for the specific detection and quantification of Aβ(1-17) and other Aβ peptides. These methods rely on the high specificity of antibodies that recognize distinct epitopes within the Aβ sequence.
Western Blot Analysis: This technique is widely used to separate and identify Aβ species based on their molecular weight. For instance, Western blot analysis of brain protein lysates from Alzheimer's disease cases has revealed the presence of Aβ monomers and dimers, as well as high-molecular-weight aggregates. nih.govplos.org Antibodies that specifically recognize the Aβ(1-17) region, such as the 6E10 clone, are frequently used in these analyses. nih.govresearchgate.netresearchgate.net These antibodies can detect various Aβ forms, including monomers, dimers, and larger oligomers. nih.govresearchgate.net In some studies, a high-molecular-weight smear observed on Western blots using anti-Aβ(1-17) antibodies indicates the presence of large Aβ aggregates. nih.gov
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a highly sensitive method for quantifying Aβ levels in various biological samples, including cerebrospinal fluid (CSF) and plasma. nih.govnih.gov Sandwich ELISAs, which utilize two different antibodies that bind to distinct epitopes on the Aβ peptide, are commonly employed. For example, an ELISA for total Aβ1-x can use a capture antibody recognizing residues 17-24 (like 4G8) and a detection antibody recognizing residues 1-16 (like 6E10). pnas.org Specific ELISAs have been developed to quantify Aβ(1-17), which has been identified as a major Aβ fragment in CSF and blood. nih.gov These assays can measure directly accessible Aβ(1-17) in plasma, as well as the fraction recovered from the plasma matrix and associated with the cellular pellet. nih.gov
Aβ(1-17) Specific Antibodies: The development and characterization of antibodies specific to the N-terminal region of Aβ, including the 1-17 sequence, are crucial for these immunochemical techniques. researcher.lifenih.gov The monoclonal antibody clone DE2B4, for example, recognizes the Aβ(1-17) peptide and is used in Western blotting and immunohistology to detect amyloid deposits. bio-rad-antibodies.com Similarly, the VU17 antibody clone is raised against synthetic Aβ(1-17) and can be used as both a capture and detection antibody in immunoassays. hycultbiotech.com It is important to note that some antibodies targeting the Aβ(1-17) region may also bind to the parent APP molecule, which could potentially influence APP processing. nih.gov
| Technique | Application for Aβ(1-17) | Key Research Findings |
| Western Blot | Detection and size characterization of Aβ(1-17) containing peptides and aggregates. | Revealed Aβ monomers, dimers, and high-molecular-weight oligomers in Alzheimer's disease brain lysates using anti-Aβ(1-17) antibodies. nih.govresearchgate.netresearchgate.net |
| ELISA | Quantification of Aβ(1-17) levels in biological fluids like CSF and plasma. | Aβ(1-17) is a significant Aβ fragment in CSF and blood, and its levels may have diagnostic value. nih.gov |
| Aβ(1-17) Specific Antibodies | Used as primary tools for detection and quantification in various immunoassays. | Antibodies like 6E10, DE2B4, and VU17 specifically recognize the Aβ(1-17) epitope. nih.govbio-rad-antibodies.comhycultbiotech.com |
Protein-Protein Interaction Studies (e.g., Co-immunoprecipitation, Far-Western Blot)
Understanding the interactions between Aβ peptides and other proteins is essential for elucidating their biological functions and pathological mechanisms. mdpi.commdpi.com
Co-immunoprecipitation (Co-IP): Co-IP is a powerful technique used to identify proteins that interact with a target protein in a cellular context. thermofisher.com This method involves using an antibody to pull down a specific protein of interest, along with any proteins that are bound to it. thermofisher.com For example, Co-IP has been used to demonstrate the interaction between Aβ and phosphorylated tau in brain lysates. nih.gov Similarly, this technique has been employed to show that fragments of apolipoprotein E (ApoE) can form heteromers with Aβ in the cortex of Alzheimer's disease patients. researchgate.net The identification of APP-interacting proteins in the brain has also been achieved through Co-IP, revealing partners involved in various cellular processes. jneurosci.orgnih.gov
Far-Western Blotting: Far-Western blotting is a modification of the standard Western blot technique used to detect protein-protein interactions in vitro. tandfonline.comnih.gov In this method, a protein mixture is separated by gel electrophoresis and transferred to a membrane, which is then probed with a non-antibody protein of interest. nih.gov This technique can be used to identify proteins that bind to Aβ. For instance, Far-Western blotting has been used to show that numerous proteins in the membrane fraction of cells can interact with Aβ(1-42) oligomers. researchgate.net It has also been employed to confirm the binding of the Receptor for Advanced Glycation Endproducts (RAGE) to Aβ and other proteins. researchgate.netplos.org
| Technique | Principle | Application in Aβ Research | Example Findings |
| Co-immunoprecipitation (Co-IP) | Pull-down of a target protein and its interacting partners using a specific antibody. | Identifying proteins that bind to Aβ or APP in biological samples. nih.govjneurosci.org | Revealed interactions between Aβ and phosphorylated tau, and between Aβ and ApoE fragments. nih.govresearchgate.net |
| Far-Western Blotting | Probing immobilized proteins on a membrane with a non-antibody protein to detect interactions. nih.gov | Identifying proteins that directly bind to Aβ peptides. researchgate.net | Demonstrated the interaction of Aβ oligomers with various membrane proteins and confirmed the binding of RAGE to Aβ. researchgate.netresearchgate.netplos.org |
Emerging Concepts and Future Research Directions on Beta Amyloid 1 17
Identification of Novel Binding Partners and Molecular Targets Specific to Beta-Amyloid (1-17)
The re-evaluation of Aβ(1-17) as a bioactive fragment necessitates the identification of its specific binding partners and molecular targets to understand its functional significance. While research in this area is still emerging, some studies have begun to shed light on potential interactors.
The N-terminal region of Aβ is known to interact with various receptors and proteins. For example, antibodies targeting the 1-16 region of Aβ have been developed, indicating that this domain is accessible for binding. acs.org Furthermore, the Aβ(1-17) region contains the epitope for the 4G8 antibody, which recognizes residues 17-24, suggesting that this fragment can be specifically targeted. acs.org
Recent proteomic studies have aimed to identify the in vivo interactome of APP, revealing novel binding partners that could potentially interact with its cleavage products, including Aβ(1-17). researchgate.net One such study identified NEEP21 as an APP-interacting protein that modulates its processing. researchgate.net While not directly shown to bind Aβ(1-17), such interactors of the parent protein are candidates for further investigation. Additionally, research on other amyloid-binding proteins, such as the BRICHOS domain, has revealed unexpected interactions with intracellular components like cytoskeletal proteins, suggesting that Aβ fragments could have unforeseen binding partners within the cell. diva-portal.org
Future research will likely employ techniques such as co-immunoprecipitation followed by mass spectrometry, using Aβ(1-17) as bait to pull down its specific binding partners in various cell types and conditions. Identifying these partners will be crucial for elucidating the signaling pathways and cellular processes modulated by this specific fragment.
| Potential Binding Partner Class | Example | Potential Significance for Aβ(1-17) |
| Cell Surface Receptors | α7-nicotinic ACh receptors | The Aβ(1-17) fragment contains a region that has been shown to bind to these receptors, potentially modulating neuronal signaling and memory. |
| Metal Ions | Zinc, Copper | The N-terminal domain of Aβ is known for its metal-binding properties, suggesting Aβ(1-17) could play a role in metal homeostasis. targetmol.com |
| Intracellular Proteins | Cytoskeletal components (e.g., tubulin) | Interactions with cytoskeletal proteins could impact neuronal structure and transport, a novel area of investigation for Aβ fragments. diva-portal.org |
| Other Aβ species | Monomers, oligomers, fibrils | Aβ(1-17) may interact with other forms of Aβ, potentially influencing aggregation kinetics and toxicity. |
Development of Beta-Amyloid (1-17)-Based Research Tools and Mechanistic Probes
To dissect the specific roles of Aβ(1-17), the development of specialized research tools and mechanistic probes is essential. These tools will allow for the precise tracking, quantification, and functional analysis of this fragment in complex biological systems.
Antibodies: The generation of monoclonal and polyclonal antibodies that specifically recognize the Aβ(1-17) fragment is a critical first step. These antibodies can be used in a variety of applications, including:
Western Blotting and ELISA: To detect and quantify Aβ(1-17) levels in cell lysates, tissues, and biological fluids. mdpi.com
Immunohistochemistry: To visualize the localization of Aβ(1-17) within cells and tissues, providing insights into its distribution and potential sites of action.
Immunoprecipitation: To isolate Aβ(1-17) and its binding partners for further analysis. researchgate.net
Fluorescent Probes: The development of fluorescently labeled Aβ(1-17) peptides or small molecule probes that bind specifically to this fragment would enable real-time imaging of its dynamics in living cells. worldscientific.com These probes could be used to study its uptake, trafficking, and interactions with other molecules.
Synthetic Peptides: Synthetic Aβ(1-17) peptides are invaluable for in vitro studies. targetmol.com They can be used to:
Investigate the fragment's aggregation properties and its influence on the aggregation of full-length Aβ.
Screen for binding partners and inhibitors.
Study its effects on cell viability, signaling pathways, and other cellular functions.
Genetically Encoded Tools: The creation of cell lines or animal models that express tagged versions of Aβ(1-17) could provide a powerful system for studying its long-term effects and interactions in a more physiological context.
| Research Tool | Application | Potential Insights |
| Monoclonal Antibodies | Western Blot, ELISA, Immunohistochemistry | Quantification and localization of Aβ(1-17) in biological samples. |
| Fluorescent Probes | Live-cell imaging | Real-time tracking of Aβ(1-17) uptake, trafficking, and interactions. worldscientific.com |
| Synthetic Peptides | In vitro assays | Study of aggregation, binding, and cellular effects of Aβ(1-17). targetmol.com |
| Genetically Encoded Tags | In vivo models | Investigation of the long-term consequences of Aβ(1-17) expression. |
Understanding Context-Dependent Roles of Aβ(1-17) in Cellular Homeostasis and Disease Mechanisms
In Cellular Homeostasis: Under normal physiological conditions, Aβ peptides, including shorter fragments, may play a role in synaptic function and neuroprotection. frontiersin.org For example, Aβ has been implicated in regulating synaptic plasticity and neuronal development. frontiersin.org The Aβ(1-17) fragment, with its potential to bind metal ions and interact with cell surface receptors, could contribute to these homeostatic functions. It may be involved in maintaining proper metal ion balance or modulating neuronal signaling pathways.
In Disease Mechanisms: In the context of Alzheimer's disease, the role of Aβ(1-17) is likely to be more complex. It could contribute to pathology through several mechanisms:
Modulation of Full-Length Aβ Aggregation: Aβ(1-17) may interact with Aβ(1-40) and Aβ(1-42), either promoting or inhibiting their aggregation into toxic oligomers and fibrils.
Independent Bioactivity: The fragment could have its own intrinsic bioactivity, for example, by binding to specific receptors and triggering downstream signaling cascades that contribute to neuroinflammation or synaptic dysfunction. frontiersin.org
Competition for Clearance Mechanisms: Aβ(1-17) and other fragments may compete with full-length Aβ for degradation by enzymes or clearance by microglia, potentially leading to an accumulation of more toxic Aβ species. ijbs.com
The balance between the production and clearance of different Aβ fragments is likely crucial for maintaining neuronal health. nih.gov An imbalance, perhaps triggered by genetic or environmental factors, could shift the role of Aβ(1-17) from a homeostatic regulator to a contributor to disease processes.
Integration of Multi-Omics Data for Comprehensive Aβ(1-17) Pathway Elucidation (e.g., Proteomics, Metabolomics in cell models)
To gain a comprehensive understanding of the pathways influenced by Aβ(1-17), an integrative multi-omics approach is necessary. frontiersin.org By combining data from proteomics, metabolomics, and other omics technologies, researchers can build a more complete picture of the cellular response to this specific fragment.
Proteomics:
Global Proteomics: By treating cell models with Aβ(1-17) and analyzing changes in the entire proteome, researchers can identify proteins and pathways that are upregulated or downregulated in response to the fragment. This can provide clues about its functional effects.
Interactomics: As mentioned earlier, proteomic techniques can be used to identify the direct binding partners of Aβ(1-17), revealing the initial steps in its signaling cascades. researchgate.net
Metabolomics:
Metabolomic analysis can reveal how Aβ(1-17) affects cellular metabolism. For example, it could alter energy metabolism, lipid metabolism, or the production of key neurotransmitters. researchgate.net This information can be linked back to changes observed in the proteome to understand the functional consequences of altered protein expression.
Integration and Pathway Analysis:
By integrating proteomics and metabolomics data, researchers can construct detailed pathway maps that illustrate how Aβ(1-17) impacts cellular function. biorxiv.orgd-nb.info For example, a change in the expression of a metabolic enzyme (identified by proteomics) could be correlated with a change in the level of its product (identified by metabolomics), providing strong evidence for a functional link.
This integrated approach can help to identify key nodes in the Aβ(1-17) signaling network, which could serve as potential targets for therapeutic intervention.
| Omics Approach | Data Generated | Potential Insights into Aβ(1-17) Function |
| Proteomics | Changes in protein expression, identification of binding partners | Elucidation of signaling pathways, identification of direct targets. mdpi.com |
| Metabolomics | Changes in metabolite levels | Understanding of the impact on cellular metabolism and energy production. researchgate.net |
| Multi-Omics Integration | Integrated pathway maps | Comprehensive view of the cellular response to Aβ(1-17), identification of key regulatory nodes. frontiersin.org |
Potential for Beta-Amyloid (1-17) Structural Information in Rational Design of Research Interventions (e.g., peptide mimetics for mechanistic studies)
Detailed structural information about Aβ(1-17) is fundamental for the rational design of molecules that can be used to study its function and potentially modulate its activity.
Structural Determination:
Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography can be used to determine the three-dimensional structure of Aβ(1-17) in its monomeric and potentially oligomeric forms. acs.org
Understanding the fragment's conformation, including any secondary structures like β-strands or turns, is crucial for designing interacting molecules.
Rational Design of Research Interventions:
Peptide Mimetics: Based on the structure of Aβ(1-17), it is possible to design peptide-based inhibitors or mimetics. portlandpress.com These molecules could be designed to:
Block the interaction of Aβ(1-17) with its binding partners. nih.gov
Stabilize a non-toxic conformation of the fragment.
Interfere with its ability to modulate the aggregation of full-length Aβ. pnas.org
Small Molecule Modulators: The structure of Aβ(1-17) can also be used to guide the design of small molecules that bind to specific pockets or surfaces on the peptide. acs.org These could be developed as research tools to probe the fragment's function or as potential therapeutic leads.
Structure-Based Antibody Design: Knowledge of the Aβ(1-17) structure can aid in the design of antibodies with high specificity and affinity for this particular fragment, improving their utility as research tools.
By leveraging structural information, researchers can move from a trial-and-error approach to a more targeted and rational design of interventions that will be invaluable for dissecting the precise roles of Aβ(1-17) in health and disease. nih.gov
Q & A
Basic Research Questions
Q. What experimental methodologies are most reliable for detecting Beta-Amyloid (1-17) in biological samples?
- Methodological Answer : Beta-Amyloid (1-17) detection typically employs immunoassays like ELISA, which require antibodies specific to its epitopes (e.g., tyrosine glycosylation at residue 681). However, cross-reactivity with longer amyloid fragments (e.g., Aβ42) necessitates rigorous validation using Western blotting or LC-MS for confirmation . Sample preparation must include protease inhibitors to prevent degradation, particularly in cerebrospinal fluid (CSF) studies.
Q. How does Beta-Amyloid (1-17) differ functionally from longer amyloid fragments (e.g., Aβ42) in Alzheimer’s disease models?
- Methodological Answer : Comparative studies using transgenic mouse models reveal that Beta-Amyloid (1-17) lacks the neurotoxic aggregation propensity of Aβ42. Functional assays (e.g., cell viability tests) and immunohistochemistry can quantify differential effects on synaptic plasticity. Researchers should prioritize in vitro aggregation kinetics (Thioflavin T assays) and in vivo behavioral tests to contextualize its role .
Q. What are the ethical considerations when designing longitudinal studies involving Beta-Amyloid (1-17) in human cohorts?
- Methodological Answer : Longitudinal studies must comply with IRB protocols for CSF/brain tissue collection. Informed consent should address risks of invasive procedures, and data anonymization is critical. Cross-validation with non-invasive biomarkers (e.g., plasma Aβ ratios) is recommended to minimize participant burden .
Advanced Research Questions
Q. How does tyrosine glycosylation at residue 681 influence Beta-Amyloid (1-17)’s interaction with neuronal receptors?
- Methodological Answer : Glycosylation can be studied using glycomutagenesis (site-directed mutagenesis) followed by surface plasmon resonance (SPR) to measure binding affinities for receptors like PrP<sup>C</sup>. Comparative analyses with non-glycosylated synthetic peptides are essential. Recent data suggest glycosylation reduces receptor-mediated internalization, implicating post-translational modifications in amyloid clearance pathways .
Q. What mechanisms explain contradictory findings on Beta-Amyloid (1-17)’s role in Type 3 diabetes models?
- Methodological Answer : Contradictions may arise from model-specific variables (e.g., diet-induced vs. genetic diabetes). Researchers should standardize amyloid administration protocols (dose, route) and employ metabolomic profiling to assess insulin signaling pathways. Meta-analyses of existing datasets using tools like PRISMA can identify confounding factors .
Q. Can Beta-Amyloid (1-17) serve as a biomarker for early-stage Alzheimer’s disease despite low CSF abundance?
- Methodological Answer : Ultrasensitive detection methods (e.g., Single Molecule Array [Simoa]) improve quantification limits. Longitudinal cohort studies should correlate Aβ(1-17) levels with PET imaging (e.g., amyloid-PET) and cognitive scores. Statistical power calculations must account for inter-individual variability, and machine learning models (e.g., ROC curves) can evaluate diagnostic accuracy .
Data Contradiction and Validation
Q. How should researchers resolve discrepancies between in vitro and in vivo aggregation data for Beta-Amyloid (1-17)?
- Methodological Answer : In vitro conditions (pH, ionic strength) often oversimplify physiological environments. Validation via microdialysis in live animal models or 3D cell cultures (e.g., organoids) improves translational relevance. Researchers must report buffer compositions and temperature controls transparently to enable replication .
Experimental Design Tables
Table 1 : Comparison of Detection Methods for Beta-Amyloid (1-17)
| Method | Sensitivity (pg/mL) | Specificity | Sample Type | Key Limitations |
|---|---|---|---|---|
| ELISA | 10–50 | Moderate | CSF, Plasma | Cross-reactivity with Aβ42 |
| LC-MS | 1–5 | High | Brain Tissue | Cost-intensive, requires expertise |
| Simoa | 0.1–1 | High | CSF, Serum | Limited commercial availability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
